2-Propanone, 1-nitro- 2-Propanone, 1-nitro-
Brand Name: Vulcanchem
CAS No.: 10230-68-9
VCID: VC21231493
InChI: InChI=1S/C3H5NO3/c1-3(5)2-4(6)7/h2H2,1H3
SMILES: CC(=O)C[N+](=O)[O-]
Molecular Formula: C3H5NO3
Molecular Weight: 103.08 g/mol

2-Propanone, 1-nitro-

CAS No.: 10230-68-9

Cat. No.: VC21231493

Molecular Formula: C3H5NO3

Molecular Weight: 103.08 g/mol

* For research use only. Not for human or veterinary use.

2-Propanone, 1-nitro- - 10230-68-9

Specification

CAS No. 10230-68-9
Molecular Formula C3H5NO3
Molecular Weight 103.08 g/mol
IUPAC Name 1-nitropropan-2-one
Standard InChI InChI=1S/C3H5NO3/c1-3(5)2-4(6)7/h2H2,1H3
Standard InChI Key QCDJOJKIHZQJGX-UHFFFAOYSA-N
SMILES CC(=O)C[N+](=O)[O-]
Canonical SMILES CC(=O)C[N+](=O)[O-]

Introduction

Chemical Structure and Properties

2-Propanone, 1-nitro- is characterized by its molecular formula C3H5NO3 and a molecular weight of 103.08 g/mol. The compound consists of a propanone (acetone) structure with a nitro group (-NO2) attached to one of the carbon atoms. This configuration significantly influences its chemical behavior and biological interactions.

Nomenclature and Identification

The compound is formally identified by several standardized chemical identifiers, as detailed in the table below:

PropertyValue
IUPAC Name1-nitropropan-2-one
CAS Number10230-68-9
Molecular FormulaC3H5NO3
Molecular Weight103.08 g/mol
InChIInChI=1S/C3H5NO3/c1-3(5)2-4(6)7/h2H2,1H3
Canonical SMILESCC(=O)CN+[O-]

The structure features a ketone group and a nitro group, both of which contribute to its chemical reactivity. The nitro group, being strongly electron-withdrawing, significantly affects the electronic distribution within the molecule, influencing its interactions with biological targets .

Physical Properties

2-Propanone, 1-nitro- typically exists as a solid at standard temperature and pressure. It demonstrates solubility in water, which is an important characteristic for its potential applications in biological systems. The presence of the nitro group enhances the compound's polarity, which affects its solubility profile and potential for biological membrane penetration.

Biological Activity

The biological activity of 2-Propanone, 1-nitro- is of particular interest due to the known pharmacological properties of nitro compounds. The nitro group (NO2) serves as an efficient scaffold in the synthesis of bioactive molecules, contributing to a wide spectrum of biological activities.

Antimicrobial Properties

Nitro compounds, including 2-Propanone, 1-nitro-, have demonstrated significant antimicrobial activity against various pathogens. Research has shown that these compounds can disrupt bacterial cell membranes and inhibit protein synthesis. The mechanism often involves the nitro group triggering redox reactions within microbial cells, causing toxicity and eventually cell death .

Studies have evaluated the antibacterial efficacy of 2-Propanone, 1-nitro- against important pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. At concentrations of approximately 20 μM, the compound has shown the ability to reduce bacterial viability by about 70% compared to untreated controls.

Cancer Cell LineIC50 Value (μM)
Lung Cancer (A549)12

The table above illustrates the moderate cytotoxicity of 2-Propanone, 1-nitro- against lung cancer cells, with an IC50 value of 12 μM. The presence of the nitro group is essential for this activity, as it modulates intracellular mechanisms involved in apoptosis.

Mechanism of Action

The biological activity of 2-Propanone, 1-nitro- and similar nitro compounds is largely attributed to the nitro group's ability to undergo redox reactions within cells. These reactions can generate reactive nitrogen species and reactive oxygen species that disrupt cellular processes .

In antimicrobial applications, the presence of the nitro group enhances lipophilicity, allowing better interaction with bacterial membranes. This leads to increased permeability and ultimately cell death. The electron-withdrawing effect of the nitro group also affects the polarity of the molecule, favoring interactions with specific amino acids in proteins, such as threonine and glutamine .

Structure-Activity Relationship

The relationship between the structure of 2-Propanone, 1-nitro- and its biological activity is crucial for understanding its potential applications. The nitro group significantly influences the compound's electronic properties and reactivity.

Role of the Nitro Group

The nitro group in 2-Propanone, 1-nitro- serves as both a pharmacophore and a toxicophore, meaning it can contribute to both therapeutic effects and toxicity . As a strongly electron-withdrawing group, it affects the electronic distribution throughout the molecule, influencing interactions with biological targets.

The NO2 moiety can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules, affecting binding affinity and selectivity. Additionally, its reduction in biological systems can generate reactive intermediates that contribute to the compound's biological effects .

Comparison with Other Nitro Compounds

Nitro compounds display a wide variety of biological activities, including antineoplastic, antibiotic, antihypertensive, antiparasitic effects, and more . The specific activity profile depends on the molecular structure to which the nitro group is attached.

For instance, nitro derivatives with halogenation have shown enhanced antimicrobial activity against Staphylococcus aureus and Candida sp., with minimum inhibitory concentrations (MIC) in the range of 15.6–62.5 μg/mL . This suggests that structural modifications to 2-Propanone, 1-nitro- might yield derivatives with improved biological activity profiles.

Research Applications

2-Propanone, 1-nitro- has several potential research applications based on its chemical properties and biological activities. These applications span across medicinal chemistry, synthetic organic chemistry, and materials science.

Pharmaceutical Research

Given its demonstrated antimicrobial and anticancer activities, 2-Propanone, 1-nitro- serves as a valuable research compound in pharmaceutical development. It can be used as a lead compound for the development of more potent and selective antimicrobial and anticancer agents .

Toxicological Considerations

While 2-Propanone, 1-nitro- shows promising biological activities, its toxicological profile must be carefully considered for any potential applications.

Cellular Toxicity Mechanisms

The same mechanisms that contribute to the compound's antimicrobial and anticancer activities may also cause toxicity in normal cells. The generation of reactive oxygen species and reactive nitrogen species can damage cellular components, including proteins, lipids, and DNA .

The nitro group is known to participate in redox cycling within cells, potentially disrupting normal cellular redox homeostasis. This can lead to oxidative stress, which has been implicated in various pathological conditions .

Future Research Directions

Research on 2-Propanone, 1-nitro- and related compounds continues to evolve, with several promising directions for future investigation.

Structure Optimization

Future research may focus on optimizing the structure of 2-Propanone, 1-nitro- to enhance its beneficial activities while reducing potential toxicity. This could involve the synthesis of derivatives with additional functional groups or modifications to the basic structure .

Targeted Delivery Systems

Development of targeted delivery systems for 2-Propanone, 1-nitro- and its derivatives could improve their efficacy and reduce systemic toxicity. This approach might be particularly valuable for anticancer applications, where localized delivery to tumor tissues is desirable .

Combination Therapies

Investigating the potential synergistic effects of 2-Propanone, 1-nitro- with other therapeutic agents could lead to more effective treatment strategies. For example, combining it with conventional antibiotics might enhance efficacy against resistant bacterial strains .

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